2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid
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Overview
Description
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid is a chemical compound characterized by the presence of a trifluorobutenyl group attached to a benzenecarboxylic acid via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid typically involves the reaction of 3,4,4-trifluoro-3-butenyl thiol with a benzenecarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorobutenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluorobutenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl and carboxylic acid groups can participate in various biochemical reactions. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluorophenol: Shares the trifluoro group but lacks the sulfanyl and carboxylic acid functionalities.
4,4,4-Trifluoro-3-phenylbutanoic acid: Contains a trifluorobutanoic acid moiety but differs in the overall structure and functional groups.
Uniqueness
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid is unique due to its combination of a trifluorobutenyl group, a sulfanyl linkage, and a benzenecarboxylic acid moiety.
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2S/c12-8(10(13)14)5-6-17-9-4-2-1-3-7(9)11(15)16/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBGFTWVSWNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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